molecular formula C23H22FN7 B2441384 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine CAS No. 946242-71-3

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine

Cat. No. B2441384
CAS RN: 946242-71-3
M. Wt: 415.476
InChI Key: ZSDRDEOSGJKREN-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine” is a complex organic molecule. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a related compound was synthesized via electrophilic fluorination of a trimethylstannyl precursor . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound has been shown to inhibit the activity of ENTs, which suggests that it interacts with these transporters in a specific manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties such as molecular weight can be calculated based on the molecular formula . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Scientific Research Applications

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor (D2R) ligands highlights their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These ligands often contain structural elements like aromatic moieties, cyclic amines, and lipophilic fragments, which are crucial for their affinity towards D2R. The compound may share structural similarities with these ligands, suggesting its potential application in this area (Jůza et al., 2022).

Piperazine Derivatives in Drug Design

Piperazine derivatives are significant in drug design, appearing in various therapeutic agents, including antipsychotics, antidepressants, anticancer, and anti-inflammatory drugs. The versatility of the piperazine scaffold, as seen in this compound, allows for substantial medicinal potential. Modification of the piperazine nucleus can lead to notable differences in drug efficacy and pharmacokinetics, making it a valuable building block in pharmaceutical research (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine-based compounds have shown promise against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests that the compound could have applications in developing new anti-tuberculosis drugs, leveraging the structural features of piperazines for therapeutic benefits (Girase et al., 2020).

Mechanism of Action

The compound appears to act as an inhibitor of ENTs, with a greater selectivity towards ENT2 than ENT1 . This suggests that it could potentially be used in the treatment of conditions where the activity of these transporters needs to be modulated.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7/c1-16-2-6-18(7-3-16)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)19-8-4-17(24)5-9-19/h2-11H,12-15H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDRDEOSGJKREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine

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